
D-myo-Inositol-2,4-diphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-2,4-diphosphate (sodium salt) is a member of the inositol phosphate family, which are phosphorylated derivatives of inositol. These compounds play crucial roles as signaling molecules in various cellular processes, including cell cycle regulation, apoptosis, differentiation, and motility . D-myo-Inositol-2,4-diphosphate is an intermediate compound produced by the dephosphorylation of either inositol-2,3,4-triphosphate or inositol-2,4,5-triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-2,4-diphosphate can be synthesized through the dephosphorylation of inositol-2,3,4-triphosphate or inositol-2,4,5-triphosphate. The reaction typically involves the use of specific phosphatases that selectively remove phosphate groups from the inositol ring .
Industrial Production Methods: Industrial production of D-myo-Inositol-2,4-diphosphate (sodium salt) involves large-scale enzymatic dephosphorylation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-2,4-diphosphate primarily undergoes dephosphorylation reactions. It can be further dephosphorylated to produce inositol-2-monophosphate .
Common Reagents and Conditions: The dephosphorylation reactions typically involve the use of specific phosphatases under controlled conditions, such as optimal pH and temperature, to ensure selective removal of phosphate groups .
Major Products: The major product formed from the dephosphorylation of D-myo-Inositol-2,4-diphosphate is inositol-2-monophosphate .
Scientific Research Applications
D-myo-Inositol-2,4-diphosphate (sodium salt) has several scientific research applications, including:
Mechanism of Action
D-myo-Inositol-2,4-diphosphate exerts its effects by acting as a signaling molecule within cells. It regulates various cellular functions by interacting with specific molecular targets and pathways. The compound is involved in the dephosphorylation process, which modulates the activity of other inositol phosphates and their downstream signaling pathways .
Comparison with Similar Compounds
- D-myo-Inositol-1,2-diphosphate (sodium salt)
- D-myo-Inositol-1,4-diphosphate (sodium salt)
- D-myo-Inositol-1,5,6-triphosphate (sodium salt)
Comparison: D-myo-Inositol-2,4-diphosphate is unique in its specific phosphorylation pattern, which determines its role and function within cellular signaling pathways. Compared to other inositol phosphates, it serves as an intermediate in the dephosphorylation process, leading to the formation of inositol-2-monophosphate
Properties
Molecular Formula |
C6H12O12P2-2 |
|---|---|
Molecular Weight |
338.10 g/mol |
IUPAC Name |
[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-2/t1?,2-,3+,4?,5-,6-/m0/s1 |
InChI Key |
PUVHMWJJTITUGO-KPQDHKIDSA-L |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


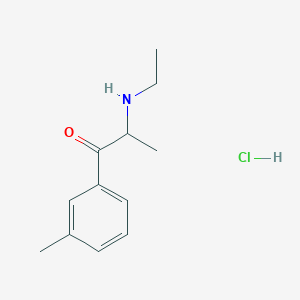
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
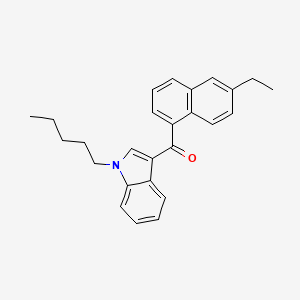

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)

![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
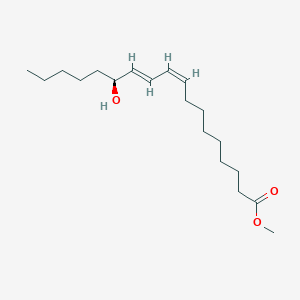
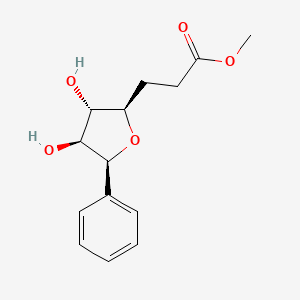
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
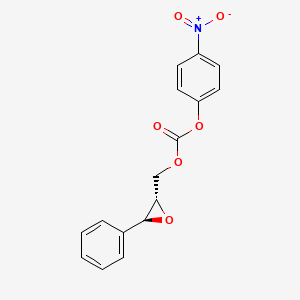
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)

